2-(4-氟苯氧基)烟酸

描述

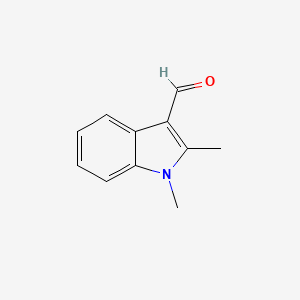

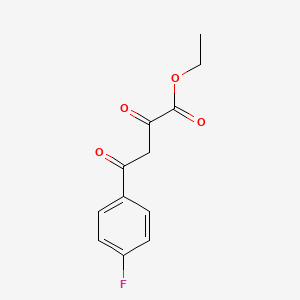

The compound of interest, 2-(4-Fluorophenoxy)nicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound is not directly synthesized in the provided papers, related compounds with fluorine substitutions and nicotinic acid frameworks are discussed. These compounds are often intermediates in the synthesis of pharmaceuticals and have been the subject of various synthetic strategies due to their potential biological activities.

Synthesis Analysis

The synthesis of related fluorinated nicotinic acid derivatives is described in the papers. For instance, an efficient synthesis route for 2-trifluoromethyl-nicotinic acid derivatives is developed by constructing the pyridine ring, which is a core structure in many bioactive compounds . Another paper outlines a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, which involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step . These methods highlight the importance of regioselective reactions and the use of palladium catalysis in the synthesis of fluorinated nicotinic acids.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid, a compound with a similar substitution pattern to the compound of interest, was determined to crystallize in the monoclinic system and was analyzed using Hirshfeld surface analysis to study intermolecular interactions . This analysis is crucial for understanding the packing modes and stability of the crystal structure, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving fluorinated nicotinic acids often require careful control of reaction conditions to achieve the desired selectivity. The synthesis of 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid, for example, begins with the construction of the pyridine nucleus and involves multiple steps to introduce various substituents . The reactivity of these compounds can be influenced by the presence of fluorine, which can affect the electron distribution and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nicotinic acids are influenced by their molecular structure. The presence of fluorine atoms can affect the acidity, lipophilicity, and overall reactivity of the molecule. In the case of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, the study of its tautomerism reveals insights into its proton transfer processes, which are important for understanding its behavior in different environments . Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict these properties and to understand the potential energy surfaces that govern the molecule's reactions.

科学研究应用

烟酸和心血管健康

烟酸以其有效的脂质调节作用而闻名,是临床上最有效的改善血脂谱的治疗方法,包括降低 LDL 和 VLDL 胆固醇,同时升高 HDL 胆固醇。脂质水平的这种改变对于预防和治疗冠状动脉疾病至关重要。将 G 蛋白偶联受体 109A 确定为烟酸受体揭示了它如何有利地改变 HDL 胆固醇。此外,烟酸已被证明具有非脂质介导的抗炎作用,例如增强脂联素分泌,表明其具有抗动脉粥样硬化的作用 (Digby, Lee, & Choudhury, 2009)。

烟酸和血脂异常

已开发出烟酸的缓释制剂以提高耐受性并最大程度地减少不良反应。烟酸有效调节所有传统的血液脂质和脂蛋白成分,特别是在增加 HDL 胆固醇和减少脂蛋白 (a) 方面具有很强的效力。它已显示出减缓动脉粥样硬化进展的功效,甚至可能诱导稳定服用他汀类药物的患者的动脉粥样硬化消退。这使得烟酸成为降脂治疗的宝贵补充,尤其是在通常与 2 型糖尿病和代谢综合征相关的致动脉粥样硬化血脂异常的患者中 (McCormack & Keating, 2005)。

烟酸和葡萄糖控制

烟酸对血脂异常患者葡萄糖控制的影响已得到广泛研究。虽然烟酸在改善血脂方面有效,但它对空腹血糖和血红蛋白 A1c 水平的影响很小,并且通常可以通过调整糖尿病治疗方案来控制。烟酸或烟酸-他汀类药物方案在减少心血管事件和动脉粥样硬化进展方面的临床益处超过了其对血糖调节的轻微影响 (Goldberg & Jacobson, 2008)。

安全和危害

属性

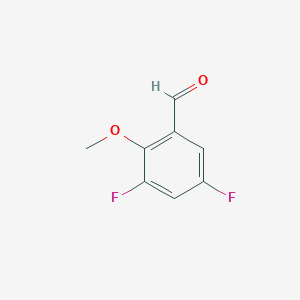

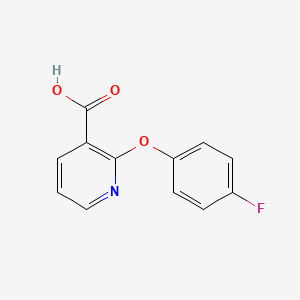

IUPAC Name |

2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZUYDOXBXHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345514 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)nicotinic acid | |

CAS RN |

54629-13-9 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

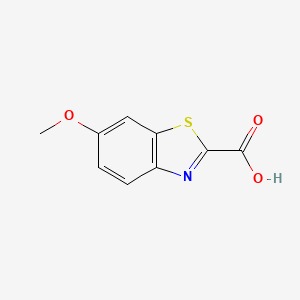

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)